molecular formula C13H24N2O5 B14274544 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)

Cat. No.: B14274544
M. Wt: 288.34 g/mol
InChI Key: NZFNXTQSALXOTD-VIFPVBQESA-N
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Description

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI): is a chemical compound with the molecular formula C12H23NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. This compound is known for its role as a protecting group in peptide synthesis, which helps in preventing unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester typically involves the reaction of tert-butoxycarbonyl (Boc)-protected glycine with ethyl 2-aminobutanoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester involves its role as a protecting group. It temporarily masks reactive functional groups during chemical synthesis, preventing unwanted reactions. The compound is typically removed under mild acidic conditions, revealing the functional group for further reactions. The molecular targets include amino groups in peptides and proteins, and the pathways involve standard peptide coupling reactions .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 2-[[(2S)-2-aminobutanoyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C13H24N2O5/c1-6-9(14)11(17)15(8-10(16)19-7-2)12(18)20-13(3,4)5/h9H,6-8,14H2,1-5H3/t9-/m0/s1

InChI Key

NZFNXTQSALXOTD-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C(=O)N(CC(=O)OCC)C(=O)OC(C)(C)C)N

Canonical SMILES

CCC(C(=O)N(CC(=O)OCC)C(=O)OC(C)(C)C)N

Origin of Product

United States

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